2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)
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Overview
Description
2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxydi(phenylene) linkage flanked by two isoindolinone groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-oxydianiline with phthalic anhydride under controlled conditions to form the intermediate compound, which is then further reacted with ammonia or primary amines to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Oxydi(4,1-phenylene)]bis(diphenylphosphine)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
Compared to similar compounds, 2,2’-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one) stands out due to its unique structural features and versatile reactivity. Its isoindolinone groups provide distinct chemical properties, making it suitable for various applications in research and industry. Additionally, its ability to undergo multiple types of chemical reactions enhances its utility as a versatile synthetic intermediate.
Properties
CAS No. |
62896-20-2 |
---|---|
Molecular Formula |
C28H18N4O3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-imino-2-[4-[4-(1-imino-3-oxoisoindol-2-yl)phenoxy]phenyl]isoindol-1-one |
InChI |
InChI=1S/C28H18N4O3/c29-25-21-5-1-3-7-23(21)27(33)31(25)17-9-13-19(14-10-17)35-20-15-11-18(12-16-20)32-26(30)22-6-2-4-8-24(22)28(32)34/h1-16,29-30H |
InChI Key |
COCGAVQWONBKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)N5C(=N)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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